6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate
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Overview
Description
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate is an organic compound that features both an oxane ring and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 6-(Acetyloxy)oxan-3-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 4-methoxybenzoic acid and 6-(Acetyloxy)oxan-3-ol.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 4-methoxybenzoic acid and 6-(Acetyloxy)oxan-3-ol.
Oxidation: 4-carboxybenzoic acid derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: A simpler compound with similar functional groups but lacking the oxane ring.
4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-methoxybenzoate: A structurally related compound with an acryloyloxy group instead of an acetoxy group.
Uniqueness
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate is unique due to the presence of both an oxane ring and a methoxybenzoate group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
645412-86-8 |
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Molecular Formula |
C15H18O6 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(6-acetyloxyoxan-3-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H18O6/c1-10(16)20-14-8-7-13(9-19-14)21-15(17)11-3-5-12(18-2)6-4-11/h3-6,13-14H,7-9H2,1-2H3 |
InChI Key |
QEDUBAZZZPGESG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CO1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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